molecular formula C15H12BrNO3 B2743711 4-[2-(4-Bromophenyl)acetamido]benzoic acid CAS No. 925562-16-9

4-[2-(4-Bromophenyl)acetamido]benzoic acid

Cat. No.: B2743711
CAS No.: 925562-16-9
M. Wt: 334.169
InChI Key: LWGRUICNIQAXTR-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Carboxylic Acids in Chemical and Medicinal Sciences

Amide-containing carboxylic acids represent a pivotal class of organic compounds in the pharmaceutical sciences. The amide bond is a fundamental structural unit in numerous drugs, including the penicillin class of antibiotics and the common analgesic paracetamol. numberanalytics.com Its prevalence, found in approximately 25% of available drugs, stems from its unique physicochemical properties. acs.org The amide group can participate in hydrogen bonding as both a hydrogen bond donor (HBD) and acceptor (HBA), which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

The carboxylic acid moiety is also a common feature in FDA-approved drugs. drughunter.com However, its inherent properties, such as high polarity and potential for metabolic instability, often present challenges in drug design, affecting membrane permeability and oral bioavailability. drughunter.comresearchgate.net Consequently, the study of molecules that integrate both amide and carboxylic acid functionalities is driven by the need to balance these characteristics to optimize pharmacokinetic and pharmacodynamic profiles. drughunter.com The synthesis of amides from carboxylic acids and amines is one of the most frequently used reactions in medicinal chemistry, highlighting the importance of this structural combination. acs.orgnih.gov

Significance of Bromophenyl and Benzoic Acid Moieties in Bioactive Compound Design

The strategic inclusion of specific chemical moieties is a key strategy in drug design to enhance therapeutic efficacy and modulate a compound's properties. ump.edu.pl

The bromophenyl moiety is of particular interest in medicinal chemistry. The introduction of a bromine atom, a halogen, into a molecular structure can significantly alter its properties. This "bromination" can lead to increased therapeutic activity, improved metabolic stability, and a longer duration of action. ump.edu.plump.edu.pl The bromine atom can form "halogen bonds," a type of non-covalent interaction that can favorably influence drug-target interactions. ump.edu.plump.edu.pl Furthermore, the lipophilic (fat-soluble) nature of bromine can enhance a molecule's ability to cross biological membranes. mdpi.com Numerous natural substances extracted from marine organisms contain bromine and have proven effective against various diseases. ump.edu.pl Bromophenol derivatives, for instance, have been investigated for their potent anticancer activities. nih.gov

The benzoic acid moiety serves as a foundational scaffold in a wide array of bioactive molecules. nih.govpreprints.org Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. ijcrt.orgresearchgate.net Benzoic acid's structure is present in naturally occurring compounds like gallic acid and syringic acid, as well as in synthetic drugs such as furosemide (B1674285) and tetracaine. preprints.org Its versatility as a building block allows for the chemical synthesis of diverse compounds with significant potential in medicinal applications, particularly in the development of anticancer agents. nih.govpreprints.org

Rationale for Comprehensive Investigation of 4-[2-(4-Bromophenyl)acetamido]benzoic acid

The rationale for a detailed investigation of this compound is built upon the strategic combination of its constituent chemical fragments. The molecule integrates:

An amide linkage , known for its stability and role in forming key hydrogen bonds with biological targets. nih.gov

A carboxylic acid group , a common feature in drugs that can interact with receptors but may require modulation to improve pharmacokinetics. drughunter.comresearchgate.net

A bromophenyl group , which can enhance lipophilicity and introduce beneficial halogen bonding interactions, potentially increasing potency and metabolic stability. ump.edu.plump.edu.pl

A benzoic acid scaffold , a proven platform for developing bioactive compounds. nih.govpreprints.org

By combining these moieties, this compound represents a hybrid structure that leverages the recognized advantages of each component. The hypothesis is that this specific arrangement could lead to a novel compound with unique and potentially enhanced biological activities, warranting a thorough scientific evaluation.

Current State of Research on Structurally Related Compounds

Research into compounds structurally similar to this compound provides a context for its potential applications. Studies on various bromophenyl and benzoic acid derivatives have revealed a range of biological activities.

For example, a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives were synthesized and showed promise as antimicrobial agents against Gram-positive pathogens. mdpi.com Similarly, N-(4-bromophenyl)furan-2-carboxamides have been synthesized and evaluated for antibacterial activity against clinically isolated drug-resistant bacteria. nih.gov Other research has focused on 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives as potential microbial DNA-gyrase inhibitors. nih.gov In the realm of anticancer research, bromophenol hybrids have been designed that induce apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways. nih.gov These examples demonstrate a robust and active field of inquiry into bromophenyl-containing compounds for various therapeutic targets.

Compound ClassInvestigated Biological ActivityReference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivativesAntimicrobial mdpi.com
Bromophenol hybridsAnticancer (ROS-mediated apoptosis) nih.gov
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesMicrobial DNA-gyrase inhibition nih.gov
N-(4-Bromophenyl)furan-2-carboxamidesAntibacterial (drug-resistant strains) nih.gov
2-(4-methyl benzene (B151609) sulphonyl)-pentanedioic acid bis o-bromoanilideAntineoplastic researchgate.net
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] ump.edu.plijcrt.orgthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628)Antidiabetic (α-glucosidase inhibition) nih.gov

Objectives and Scope of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to systematically characterize its chemical, physical, and biological properties. The scope of this investigation would logically include:

Synthesis and Characterization: Development and optimization of synthetic routes to produce the compound with high purity, followed by structural confirmation using modern analytical techniques (e.g., NMR, Mass Spectrometry, FTIR).

Physicochemical Profiling: Determination of key properties such as solubility, lipophilicity (LogP), and chemical stability, which are crucial for predicting its behavior in biological systems. chemscene.com

Biological Screening: In vitro evaluation of the compound against a diverse panel of biological targets to identify potential therapeutic activities. Based on the activities of structurally related compounds, promising areas for screening include antimicrobial, anticancer, anti-inflammatory, and antidiabetic assays. mdpi.comnih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of the parent compound to understand how specific structural modifications influence its biological activity, providing insights for the design of more potent and selective molecules.

This comprehensive approach aims to fully elucidate the scientific value and therapeutic potential of this compound as a novel chemical entity.

Chemical Compound Data

PropertyValueReference
IUPAC Name This compound
CAS Number 925562-16-9 chemscene.com
Molecular Formula C15H12BrNO3 chemscene.com
Molecular Weight 334.16 g/mol chemscene.com
Topological Polar Surface Area (TPSA) 66.4 Ų chemscene.com
LogP 3.3285 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Hydrogen Bond Donors 2 chemscene.com
Rotatable Bonds 4 chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-(4-bromophenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGRUICNIQAXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 4 2 4 Bromophenyl Acetamido Benzoic Acid

Established Synthetic Routes for the Core 4-[2-(4-Bromophenyl)acetamido]benzoic acid Structure

The formation of the this compound molecule relies on fundamental organic reactions that construct its key amide linkage and assemble its aromatic components.

The most direct and common method for synthesizing the core structure of this compound is through the formation of an amide bond. This typically involves a condensation reaction between a 4-aminobenzoic acid derivative and a 4-bromophenylacetic acid derivative.

A prevalent strategy is the acylation of 4-aminobenzoic acid with 4-bromophenylacetyl chloride. The acyl chloride is generally prepared in situ or used directly by reacting 4-bromophenylacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with 4-aminobenzoic acid, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yields the final amide product. This approach is analogous to the synthesis of similar structures, such as 2-(4-bromobenzoyl)aminobenzoic acid, which is formed by reacting o-aminobenzoic acid with 4-bromobenzoyl chloride in pyridine. bibliomed.org

Alternatively, direct amide coupling can be achieved using coupling agents. In this method, 4-aminobenzoic acid and 4-bromophenylacetic acid are reacted in the presence of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid group to facilitate nucleophilic attack by the amine.

While less direct for this specific molecule, cross-coupling reactions represent a powerful tool for assembling the bi-aryl systems present in related and more complex structures. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions are highly effective for forming carbon-carbon bonds between aryl halides and arylboronic acids. rsc.org

A hypothetical retrosynthetic analysis could involve disconnecting the molecule at one of the aryl-amide bonds, followed by a coupling strategy. For example, a precursor like 4-amino-N-(phenyl)benzamide could undergo a palladium-catalyzed coupling reaction with a suitable brominated or boronic acid-functionalized reactant to install the 4-bromophenyl group. Such methods offer modularity, allowing for the late-stage introduction of one of the aromatic rings, which is particularly useful in the synthesis of analog libraries. Research has demonstrated the successful Suzuki-Miyaura coupling of aryl bromides containing carboxylic acid groups with various arylboronic acids in aqueous media, highlighting the feasibility of such approaches. rsc.org

The synthesis of the core structure is dependent on the availability of key starting materials, namely 4-aminobenzoic acid and 4-bromophenylacetic acid. The synthesis of these precursors is well-established.

4-Bromophenylacetic acid: This precursor can be synthesized through various routes. One common method is the bromination of phenylacetic acid. However, direct bromination can lead to a mixture of ortho, meta, and para isomers. A more selective method involves the multi-step synthesis starting from 4-bromotoluene (B49008). The methyl group of 4-bromotoluene can be halogenated to form 4-bromobenzyl bromide, which is then converted to the corresponding nitrile (4-bromophenylacetonitrile) via reaction with a cyanide salt. Subsequent hydrolysis of the nitrile group yields 4-bromophenylacetic acid.

4-Aminobenzoic acid: This is a commercially available compound, often produced by the reduction of 4-nitrobenzoic acid.

The table below summarizes key precursors and the reactions used to synthesize them or their activated forms.

Precursor CompoundReaction TypeReagentsProduct
4-Bromobenzoic AcidOxidationPotassium permanganate (B83412) (KMnO₄)4-Bromobenzoic Acid
4-BromotolueneLiquid Phase OxidationO₂, Cobalt Acetate (B1210297), Manganese Acetate4-Bromobenzoic Acid google.com
4-Bromobenzoic AcidAcyl Halide FormationThionyl chloride (SOCl₂)4-Bromobenzoyl Chloride rsc.org
2-Methyl-2-phenylpropanoic AcidBrominationBromine in aqueous medium2-(4-Bromophenyl)-2-methylpropanoic acid google.com

Strategies for Structural Diversification and Analog Synthesis

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.

The carboxylic acid group of the benzoic acid ring is a primary target for derivatization.

Esterification: The carboxylic acid can be readily converted to a variety of esters (methyl, ethyl, etc.) by reacting it with the corresponding alcohol under acidic conditions (e.g., Fischer esterification). This modification alters the polarity and steric profile of this part of the molecule. The synthesis of methyl 4-bromo-2-methylbenzoate via esterification of the parent carboxylic acid is a representative example of this transformation. google.com

Amidation: Reaction with amines in the presence of coupling agents can generate a series of amides. This introduces new hydrogen bond donors and acceptors, significantly changing the compound's physicochemical properties.

Ring Substitution: Further electrophilic aromatic substitution on the benzoic acid ring is possible, though the existing acetamido group (an activating group) and the carboxylic acid group (a deactivating group) will direct incoming electrophiles to specific positions.

The bromophenyl end of the molecule provides a versatile handle for extensive structural diversification.

Palladium-Catalyzed Cross-Coupling: The bromine atom is an ideal site for various cross-coupling reactions.

Suzuki Coupling: Reaction with different aryl or heteroaryl boronic acids can introduce a wide range of new aromatic systems, creating bi-aryl or hetero-bi-aryl structures.

Sonogashira Coupling: Coupling with terminal alkynes introduces linear, rigid alkynyl moieties.

Heck Coupling: Reaction with alkenes can append vinyl groups.

Buchwald-Hartwig Amination: The bromine can be substituted with various primary or secondary amines to introduce new nitrogen-containing functional groups.

Modification of the Acetamido Linker: The methylene (B1212753) bridge (-CH₂-) in the acetamido group could potentially be a site for functionalization, although this is generally more challenging. Alternatively, the entire 4-bromophenylacetic acid precursor could be replaced with other 4-bromophenyl-containing carboxylic acids (e.g., 3-(4-bromophenyl)propanoic acid) during the initial synthesis to vary the length and flexibility of the linker.

The following table outlines potential derivatization strategies for analog synthesis.

Modification SiteReaction TypePotential ReagentsResulting Functional Group
Benzoic Acid MoietyEsterificationMethanol, H₂SO₄Methyl Ester (-COOCH₃)
Benzoic Acid MoietyAmidationBenzylamine, EDCN-benzylamide (-CONHCH₂Ph)
Bromophenyl MoietySuzuki CouplingPhenylboronic acid, Pd catalystBiphenyl group
Bromophenyl MoietySonogashira CouplingPhenylacetylene, Pd/Cu catalystPhenylethynyl group
Bromophenyl MoietyBuchwald-Hartwig AminationMorpholine, Pd catalystMorpholinyl group

Exploration of Isomeric Forms and Related Scaffolds

The specific placement of substituents on the benzoic acid ring is fundamental to the molecule's chemical identity and properties. The target compound, this compound, is the para-isomer. However, constitutional isomers, where the acetamido group is located at different positions on the benzoic acid ring, are also of significant chemical interest. These include the ortho- (2-[2-(4-bromophenyl)acetamido]benzoic acid) and meta- isomers. scbt.com Each isomer possesses a unique spatial arrangement of functional groups, which can influence its chemical reactivity, physical properties, and intermolecular interactions.

Beyond simple positional isomers, a variety of related scaffolds have been synthesized to explore the chemical space around this core structure. These analogs often involve modifications to the linker group or the terminal phenyl rings. For example, a series of 2-(4-bromophenyl)-2-oxoethyl benzoates has been synthesized by reacting 4-bromophenacyl bromide with various substituted benzoic acids. researchgate.net These compounds replace the acetamido linker with an ester and ketone functionality, demonstrating the versatility of the bromophenyl and benzoic acid moieties as building blocks for diverse chemical structures. researchgate.net

Compound NameIsomeric PositionKey Structural Feature
This compoundPara (1,4-substitution)The primary subject compound.
2-[2-(4-Bromophenyl)acetamido]benzoic acidOrtho (1,2-substitution)Positional isomer with potential for intramolecular hydrogen bonding between the amide and carboxylic acid. scbt.com
3-[2-(4-Bromophenyl)acetamido]benzoic acidMeta (1,3-substitution)Positional isomer with different electronic and spatial orientation of functional groups compared to ortho and para forms.
2-(4-Bromophenyl)-2-oxoethyl benzoatesN/A (Related Scaffold)Features an ester linkage instead of an amide, connecting the bromophenyl group via a two-carbon chain with a ketone. researchgate.net

Advanced Synthetic Approaches and Reaction Optimizations

Modern synthetic chemistry emphasizes efficiency, atom economy, and the development of novel molecular architectures. For a compound like this compound and its derivatives, advanced approaches such as multicomponent reactions and sophisticated catalytic methods are employed to streamline synthesis and optimize yields.

One-Pot Multicomponent Reactions in Analog Preparation

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This approach is advantageous as it reduces the number of synthetic steps, minimizes waste generation, and saves time and resources compared to traditional linear syntheses. beilstein-journals.orgnih.gov

For the preparation of analogs of this compound, MCRs can be used to rapidly generate libraries of structurally diverse compounds. For instance, a four-component reaction might involve a bromo-substituted aromatic aldehyde (like 4-bromobenzaldehyde), an amine, an isocyanide, and a carboxylic acid in a Ugi reaction to create a complex amide structure in a single step. Another documented example is the one-pot, four-component reaction of benzohydrazide, acetylenedicarboxylate, isatins, and malononitrile (B47326) to afford functionalized spiro[indoline-3,4'-pyridines], showcasing how complex heterocyclic systems can be assembled efficiently. beilstein-journals.orgnih.gov These methods allow for the systematic variation of each component to explore structure-activity relationships in related molecules. researchgate.netorganic-chemistry.org

Reaction TypeComponentsPotential Analog StructureKey Advantages
Ugi Four-Component ReactionAldehyde (e.g., 4-bromobenzaldehyde), Amine (e.g., aminobenzoic acid), Isocyanide, Carboxylic AcidComplex α-acylamino carboxamide derivativesHigh atom economy, rapid access to complexity.
Imidazole Synthesis2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate1,2,4-Trisubstituted imidazolesSolvent-free conditions, high yields, efficient construction of heterocyclic cores. organic-chemistry.org
Spiro[indoline-pyridine] SynthesisBenzohydrazide, Acetylenedicarboxylate, Isatin, MalononitrileFunctionalized 1-benzamidospiro[indoline-3,4'-pyridines]Builds complex spirocyclic systems in a single operation. beilstein-journals.orgnih.gov

Catalytic Methodologies in Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. The synthesis of this compound and its precursors can benefit from various catalytic methodologies.

The preparation of key starting materials, such as 4-bromobenzoic acid, often employs catalytic oxidation. For example, p-bromotoluene can be oxidized to 4-bromobenzoic acid using oxygen as the oxidant in the presence of a catalyst system composed of cobalt acetate and manganese acetate. google.com In the synthesis of related ester scaffolds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, triethylamine is used as a catalyst to facilitate the condensation reaction. researchgate.net Furthermore, green chemistry principles are increasingly being applied, with research into solvent-free and catalyst-free reactions under alternative energy sources like sonication, aiming to reduce environmental impact. ijisrt.com

Synthetic StepCatalyst/MethodRole of Catalyst/MethodReference
Oxidation of p-bromotolueneCobalt acetate, Manganese acetateCatalyzes the liquid phase oxidation to form 4-bromobenzoic acid. google.com
Condensation/EsterificationTriethylamineActs as a base catalyst for the condensation of a carboxylic acid and an alkyl halide. researchgate.net
Amide Bond FormationCoupling Agents (e.g., DCC, EDC)Activates the carboxylic acid for nucleophilic attack by the amine.General Knowledge
Bromination of Benzoic AcidSonication (Solvent/Catalyst-free)Provides energy for the reaction, representing a green chemistry approach. ijisrt.com

Purification and Isolation Techniques in Preparative Chemistry

The isolation and purification of the final product are critical steps to ensure the compound's identity and purity. For a crystalline solid like this compound, several standard and advanced techniques are applicable.

Recrystallization is a primary method for purifying solid organic compounds. rsc.org The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; for benzoic acid derivatives, solvents like ethanol (B145695) or aqueous ethanol mixtures are often effective. rsc.org

Acid-Base Extraction takes advantage of the acidic carboxylic acid group. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The benzoic acid derivative will be deprotonated to form a water-soluble carboxylate salt, which moves to the aqueous layer. Impurities remain in the organic layer. The aqueous layer is then separated and re-acidified (e.g., with HCl) to precipitate the purified acid, which can be collected by filtration. rsc.orgresearchgate.net

Chromatography offers a higher degree of purification. For preparative scale, column chromatography using silica (B1680970) gel is common. More advanced techniques like affinity chromatography can also be employed, particularly for purifying biomolecules or enzymes using ligands derived from similar benzoic acid structures. nih.gov For example, an affinity gel was synthesized from a p-aminobenzoic acid derivative to effectively purify polyphenol oxidase enzymes. nih.gov

TechniquePrincipleTypical Application
RecrystallizationDifference in solubility of the compound and impurities in a solvent at different temperatures.Final purification of the crude solid product. rsc.org
Acid-Base ExtractionConversion of the acidic compound into a water-soluble salt to separate it from neutral or basic impurities.Separation of the acidic product from non-acidic starting materials or by-products. researchgate.net
Column ChromatographyDifferential adsorption of components onto a solid stationary phase (e.g., silica gel) as a mobile phase flows through.Separation of compounds with similar polarities.
Affinity ChromatographySpecific binding interactions between a ligand attached to a solid support and the target molecule.Highly selective purification, often used for enzymes or proteins using small molecule ligands. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 4 2 4 Bromophenyl Acetamido Benzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, forms the foundation of structural characterization. ¹H NMR spectroscopy detects the signals of hydrogen nuclei, providing information based on their chemical shift (position of the signal), integration (relative number of protons), and multiplicity (splitting pattern caused by neighboring protons). The chemical shift is influenced by the electronic environment of the proton, allowing for the differentiation of protons in various functional groups.

¹³C NMR spectroscopy detects signals from the carbon-13 isotope. Although less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a distinct signal for each chemically non-equivalent carbon atom. docbrown.info The resulting spectrum reveals the number of unique carbon environments and their electronic nature.

For 4-[2-(4-Bromophenyl)acetamido]benzoic acid, the ¹H and ¹³C NMR spectra would be expected to show distinct signals corresponding to the protons and carbons of the 4-bromophenyl group, the acetamido linker, and the benzoic acid moiety. The predicted chemical shifts are based on the analysis of structurally similar compounds and established chemical shift ranges.

Predicted ¹H NMR Data for this compound (Data are hypothetical, based on structural analysis)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.90 Singlet, broad 1H -COOH
~10.50 Singlet 1H -NH-
~7.95 Doublet 2H Protons ortho to -COOH
~7.70 Doublet 2H Protons meta to -COOH
~7.50 Doublet 2H Protons meta to -Br
~7.25 Doublet 2H Protons ortho to -Br

Predicted ¹³C NMR Data for this compound (Data are hypothetical, based on structural analysis)

Chemical Shift (δ, ppm) Assignment
~170.5 Amide Carbonyl (-C=O)
~167.0 Carboxylic Acid Carbonyl (-COOH)
~142.0 Quaternary Carbon (C-NH)
~136.0 Quaternary Carbon (C-CH₂)
~132.0 CH (meta to -Br)
~131.0 CH (ortho to -Br)
~130.5 CH (ortho to -COOH)
~127.0 Quaternary Carbon (C-COOH)
~121.5 Quaternary Carbon (C-Br)
~119.0 CH (meta to -COOH)
~44.0 Methylene (B1212753) (-CH₂)

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and mapping the complete atomic connectivity. sdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions, typically over two to three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are scalar-coupled. For this compound, COSY would confirm the coupling between the adjacent aromatic protons on both the benzoic acid and bromophenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It is invaluable for assigning the carbon signals corresponding to protonated carbons. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to.

Principles and Applications of Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₁₅H₁₂BrNO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

Calculated Exact Mass for C₁₅H₁₂BrNO₃

Ion SpeciesCalculated Exact Mass
[M(⁷⁹Br)+H]⁺334.0077
[M(⁸¹Br)+H]⁺336.0056

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is highly sensitive and selective, making it ideal for quantitative analysis and the study of complex mixtures. nih.govlcms.cz

In the context of this compound, LC-MS/MS could be employed in several ways. For instance, developing an analytical method using LC-MS/MS would allow for the precise quantification of the compound in various matrices. researchgate.net Furthermore, the technique is instrumental in studying derivatized forms of the molecule. Carboxylic acids are sometimes derivatized to improve their chromatographic behavior or ionization efficiency. nih.gov LC-MS/MS analysis of such derivatives would involve monitoring specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity for detection.

Advanced X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Molecular Conformation: The dihedral angles defining the spatial orientation of the different parts of the molecule, such as the twist between the two aromatic rings and the planarity of the amide linkage.

Intermolecular Interactions: The analysis of crystal packing reveals non-covalent interactions such as hydrogen bonds (e.g., between the carboxylic acid and amide groups of adjacent molecules) and π-π stacking, which govern the supramolecular architecture. nih.gov

Studies on similar structures, such as 4-acetamidobenzoic acid monohydrate, have shown how hydrogen bonding involving the carboxylic acid, amide groups, and water molecules can create complex three-dimensional networks. nih.govnih.gov A similar analysis for this compound would provide critical insights into its solid-state properties.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Table 1: Expected Crystallographic Parameters for this compound based on Analogues

Parameter Expected Value/System Source Analogy
Crystal System Monoclinic nih.gov
Space Group P2₁/c or similar researchgate.net
a (Å) 6.5 - 11.0 nih.govresearchgate.net
b (Å) 4.5 - 30.0 nih.govresearchgate.net
c (Å) 5.0 - 15.0 nih.govresearchgate.net
β (°) 100 - 108 nih.govresearchgate.net

Analysis of Supramolecular Interactions and Packing Arrangements

The solid-state structure of this compound is heavily influenced by a network of non-covalent interactions, which dictate the molecular packing. SCXRD is also the primary tool for analyzing these supramolecular features. The most significant of these interactions is hydrogen bonding.

The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This functionality typically leads to the formation of a robust, centrosymmetric dimer, where two molecules are linked by a pair of O—H⋯O hydrogen bonds. nih.govnih.gov This specific interaction is described by the graph-set motif R²₂(8). nih.gov

Furthermore, the amide group provides an N-H donor and a C=O acceptor, facilitating the formation of N—H⋯O hydrogen bonds. These interactions, along with weaker C—H⋯O contacts, can link the primary carboxylic acid dimers into more extended one-, two-, or three-dimensional networks. nih.govnih.gov The interplay of these hydrogen bonds results in a highly organized and stable three-dimensional supramolecular architecture that defines the crystal lattice. nih.gov

Vibrational and Electronic Spectroscopy in Molecular Characterization

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. Each functional group exhibits characteristic vibrational modes (stretching, bending, wagging) that correspond to the absorption of specific frequencies of electromagnetic radiation.

For this compound, the IR and Raman spectra would be expected to display several key bands confirming its structure. The most characteristic absorption for the carboxylic acid is a very broad O-H stretching band, typically found in the range of 3300 to 2500 cm⁻¹, which arises from the strong hydrogen bonding in the dimeric structure. docbrown.info The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band around 1700 cm⁻¹. docbrown.info The amide group also presents distinct signals, including an N-H stretching vibration near 3300 cm⁻¹ and a strong amide I band (primarily C=O stretch) around 1660 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. rasayanjournal.co.in The region below 1600 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bands from C-O, C-N, and C-C stretching and various bending vibrations that are unique to the molecule. docbrown.info

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source Analogy
Carboxylic Acid O-H stretch 3300 - 2500 (broad) docbrown.info
Amide N-H stretch ~3300 nih.gov
Aromatic Ring C-H stretch 3120 - 3000 rasayanjournal.co.in
Carboxylic Acid C=O stretch ~1700 docbrown.info
Amide C=O stretch (Amide I) ~1660 nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorbing groups within a molecule are known as chromophores. shu.ac.uk The structure of this compound contains several chromophores: the two benzene (B151609) rings, the carbonyl group of the amide, and the carbonyl group of the carboxylic acid.

The presence of conjugated π systems (the benzene rings) and heteroatoms with non-bonding lone-pair electrons (oxygen and nitrogen) allows for specific types of electronic transitions. The most common transitions observed in such molecules are π → π* and n → π*. libretexts.orguzh.ch

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugated aromatic system of the molecule is primarily responsible for these absorptions. libretexts.org

n → π transitions:* These transitions involve promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen or nitrogen atoms, to an antibonding π* orbital. uzh.ch These are lower-energy transitions compared to π → π* and result in weaker absorption bands, often at longer wavelengths. uzh.chyoutube.com

The UV-Vis spectrum of this compound would therefore be expected to show strong absorbance bands in the UV region, characteristic of its extended electronic system.

Elemental Analysis (CHN) in Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a direct way to verify the empirical formula of a synthesized compound. For this compound, with the molecular formula C₁₅H₁₂BrNO₃, the theoretical elemental composition can be calculated based on its molecular weight (334.16 g/mol ). scbt.com The experimental results from a CHN analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the compound. researchgate.net

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Moles in Formula Total Mass in Formula Percentage (%)
Carbon C 12.01 15 180.15 53.92%
Hydrogen H 1.008 12 12.096 3.62%
Bromine Br 79.90 1 79.90 23.91%
Nitrogen N 14.01 1 14.01 4.20%
Oxygen O 16.00 3 48.00 14.36%

| Total | | | | 334.16 | 100.00% |

Computational and Theoretical Investigations of 4 2 4 Bromophenyl Acetamido Benzoic Acid

Quantum Chemical Studies

Quantum chemical studies are fundamental in determining the electronic properties and geometric configuration of a molecule. These methods solve quantum mechanical equations to model the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. actascientific.com The primary goal of geometry optimization is to find the most stable conformation of the molecule, which corresponds to the minimum energy on the potential energy surface. researchgate.net This process iteratively adjusts the positions of the atoms until the forces on them are negligible.

For 4-[2-(4-Bromophenyl)acetamido]benzoic acid, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would determine key structural parameters. semanticscholar.orgresearchgate.net This includes precise bond lengths (e.g., C-C, C-N, C=O, C-Br), bond angles, and dihedral angles that define the molecule's three-dimensional shape. actascientific.com The resulting optimized geometry is crucial for accurately calculating other molecular properties. Studies on similar compounds like 4-(carboxyamino)-benzoic acid have successfully used DFT to obtain these parameters, showing good agreement with experimental data where available. actascientific.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For a related compound, (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, the calculated HOMO-LUMO energy gap was 5.12 eV, indicating significant stability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netresearchgate.net These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Table 1: Global Reactivity Descriptors

Descriptor Formula Description
Ionization Potential (I) I = -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A = -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 The ability of a molecule to attract electrons. researchgate.net
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of a molecule to change its electron distribution. researchgate.net
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates higher reactivity. irjweb.com
Chemical Potential (μ) μ = -χ Represents the escaping tendency of electrons from an equilibrium system. researchgate.net

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

This table outlines the key reactivity descriptors derived from HOMO and LUMO energy values, which are fundamental in computational chemistry for predicting molecular reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different values of electrostatic potential on the molecular surface using a color spectrum.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored red, indicating a negative electrostatic potential. researchgate.netresearchgate.net These areas are usually found around electronegative atoms like oxygen or nitrogen. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the amide group and the oxygen atoms of the carboxylic acid group. These sites are the most probable locations for hydrogen bonding interactions. researchgate.net

Conversely, electron-deficient regions, which are prone to nucleophilic attack, are colored blue, indicating a positive electrostatic potential. researchgate.net These regions are typically located around hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton of the amide. This analysis helps in understanding intermolecular interactions and predicting how the molecule might bind to a biological receptor. semanticscholar.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, charge delocalization, and the stability of a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance. researchgate.net

For this compound, NBO analysis would reveal important intramolecular charge transfer events. Common interactions contributing to molecular stability include those between lone pair (LP) orbitals and anti-bonding orbitals (π* or σ*), as well as between bonding (π or σ) and anti-bonding orbitals.

Table 2: Common NBO Interactions and Their Significance

Donor NBO Acceptor NBO Type of Interaction Significance
π(C-C) π*(C-C) π → π* Indicates π-electron delocalization within aromatic rings, enhancing stability.
σ(C-H) σ*(C-C) σ → σ* Represents hyperconjugation, contributing to structural stability.
LP(O) π*(C=O) n → π* A strong interaction that indicates delocalization of lone pair electrons, affecting bond character and reactivity.

This table presents typical donor-acceptor interactions identified through NBO analysis and explains their role in molecular stability.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. iaanalysis.comparssilico.com This technique is fundamental in structure-based drug design for identifying potential drug candidates. nih.gov

The process involves two main steps:

Sampling: A docking algorithm generates a large number of possible binding poses of the ligand within the active site of the protein. This step explores the conformational flexibility of the ligand and, in some advanced methods, the flexibility of the protein's side chains. wikipedia.org

Scoring: A scoring function is used to estimate the binding affinity for each generated pose. parssilico.com The poses are then ranked, and the one with the best score (typically the lowest binding energy) is predicted as the most likely binding mode. nih.gov

For this compound, docking simulations could be used to predict its interaction with a specific protein target. The simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. parssilico.com This information is invaluable for understanding its potential biological activity and for guiding the design of more potent analogs.

Identification of Binding Poses and Key Intermolecular Interactions

Computational docking studies are instrumental in predicting the preferred binding orientation of this compound within the ligand-binding domain (LBD) of target receptors, such as the peroxisome proliferator-activated receptor-gamma (PPARγ). The binding of this compound is anticipated to be governed by a series of key intermolecular interactions, inferred from studies on structurally related PPARγ agonists.

The benzoic acid moiety is predicted to form crucial hydrogen bonds with key residues in the activation function-2 (AF-2) region of the PPARγ LBD. This interaction is analogous to the hydrogen bond network formed by the thiazolidinedione (TZD) head group of full agonists like rosiglitazone, which engages residues such as His323, His449, and Tyr473. nih.gov The carboxyl group of the benzoic acid can act as a hydrogen bond donor and acceptor, anchoring the ligand in the binding pocket and stabilizing the active conformation of the receptor.

The central acetamido linker also contributes to the binding affinity through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with backbone atoms or side chains of nearby residues, further securing the ligand's position.

Table 1: Predicted Key Intermolecular Interactions of this compound with PPARγ

Ligand MoietyInteracting Receptor Residues (Predicted)Type of Interaction
Benzoic acidHis323, His449, Tyr473Hydrogen Bonding
Acetamido linkerBackbone/Side-chain atomsHydrogen Bonding, Hydrophobic
4-BromophenylNonpolar residuesHydrophobic, van der Waals
Bromine atomElectron-rich atomsHalogen Bonding

Ensemble Docking and Virtual Screening Approaches

To account for the inherent flexibility of the PPARγ receptor, ensemble docking approaches are employed. This technique utilizes multiple conformations of the receptor, typically generated from molecular dynamics simulations or derived from different crystal structures, to perform docking calculations. By docking this compound against an ensemble of receptor structures, a more accurate and realistic prediction of its binding mode and affinity can be achieved. This approach helps to identify ligands that can adapt to the dynamic nature of the binding pocket, potentially leading to the discovery of more potent and selective modulators.

Virtual screening is a powerful computational technique used to identify novel bioactive compounds from large chemical libraries. Both structure-based and ligand-based virtual screening methods can be applied to discover new molecules with similar or improved activity to this compound.

Structure-based virtual screening (SBVS) involves docking a library of compounds into the three-dimensional structure of the target receptor (e.g., PPARγ). The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental validation. mdpi.com

Ligand-based virtual screening (LBVS) utilizes the chemical structure of a known active compound, such as this compound, to identify other molecules with similar properties. This can be achieved through pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features required for biological activity, or by calculating molecular similarity based on 2D or 3D descriptors.

These virtual screening campaigns can lead to the identification of novel scaffolds for inhibitors or agonists of the target receptor, providing a starting point for the development of new therapeutic agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Biological Activity Relationship (QBAR) Modeling

Development and Validation of Predictive Models for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict their PPARγ agonist activity.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., EC50 values for PPARγ activation) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. This ensures that the model is not overfitted and can accurately predict the activity of new, untested compounds.

A well-validated QSAR model can be a valuable tool for guiding the design and optimization of new, more potent analogs of this compound. nih.gov

Integration of In Vitro Data as Biological Descriptors

To enhance the predictive power of QSAR and develop Quantitative Biological Activity Relationship (QBAR) models, in vitro experimental data can be integrated as biological descriptors. For instance, data from cell-based reporter gene assays, which measure the transcriptional activation of PPARγ, can provide a more direct measure of the biological effect of the compounds.

By incorporating these biological descriptors into the modeling process, a more comprehensive understanding of the structure-activity relationship can be achieved. This approach can help to elucidate the molecular mechanisms underlying the observed biological effects and can aid in the design of compounds with improved efficacy and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Assessment of Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For the this compound-PPARγ complex, MD simulations can provide valuable insights into the stability and dynamics of the ligand-receptor interaction.

An MD simulation of this complex would typically be performed for several nanoseconds or even microseconds. nih.gov During the simulation, the trajectory of each atom in the system is calculated, providing a detailed picture of the conformational changes and intermolecular interactions over time.

Analysis of the MD trajectory can reveal:

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify flexible regions of the protein, such as the omega-loop in PPARγ, and how ligand binding affects their dynamics. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and the receptor can be tracked throughout the simulation, providing insights into their importance for binding affinity.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand, providing a quantitative measure of the binding affinity.

These analyses can help to validate the docking poses and provide a deeper understanding of the factors that contribute to the stability and activity of the this compound-PPARγ complex. researchgate.net

Exploration of Conformational Space and Flexibility

The conformational landscape of a molecule is a critical determinant of its biological activity, influencing how it interacts with physiological targets. For this compound, its flexibility and preferred spatial arrangements are dictated by the rotation around several key single bonds. While specific computational studies detailing the full conformational analysis of this exact molecule are not extensively available in the public domain, its behavior can be inferred from theoretical principles and studies on structurally related compounds, such as N-phenylacetamide and other acetamide (B32628) derivatives. nih.govresearchgate.net

The molecule's flexibility is primarily governed by the torsional or dihedral angles around the following bonds:

The bond connecting the bromophenyl ring to the adjacent methylene (B1212753) group.

The C-C single bond of the ethanone (B97240) bridge.

The amide C-N bond.

The N-C bond linking the amide nitrogen to the benzoic acid ring.

The amide bond (–CO–NH–) itself is known to have a significant barrier to rotation due to the partial double-bond character arising from resonance, which delocalizes the nitrogen's lone pair of electrons. researchgate.net This generally results in a planar amide group, with the substituents adopting either a trans or cis conformation. The trans conformation is typically energetically favored in acyclic amides. researchgate.net

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico methods are invaluable in modern drug discovery for providing early-stage predictions of a compound's ADME profile, which helps to identify candidates with a higher probability of clinical success. nih.gov

Tools like SwissADME provide rapid and robust predictions of key pharmacokinetic properties based on a molecule's structure. nih.gov For this compound, a comprehensive analysis yields critical data regarding its potential behavior in the human body. The physicochemical and pharmacokinetic properties, as predicted by SwissADME, are summarized below.

The predictions suggest that the compound has a high probability of being absorbed from the gastrointestinal tract. However, its ability to permeate the blood-brain barrier (BBB) is predicted to be low. The molecule is not identified as a substrate for P-glycoprotein (P-gp), an important efflux pump that can limit the distribution of drugs into tissues. The bioavailability score of 0.55 indicates that the molecule possesses favorable physicochemical properties for oral bioavailability.

Physicochemical Properties
FormulaC15H12BrNO3
Molecular Weight334.17 g/mol
Num. Heavy Atoms20
Num. Aromatic Heavy Atoms12
Fraction Csp30.07
Num. Rotatable Bonds4
Num. H-bond Acceptors3
Num. H-bond Donors2
Molar Refractivity80.22
Topological Polar Surface Area (TPSA)75.65 Ų
Lipophilicity
Log P o/w (iLOGP)2.89
Log P o/w (XLOGP3)3.06
Log P o/w (WLOGP)2.99
Log P o/w (MLOGP)2.67
Log P o/w (SILICOS-IT)3.39
Consensus Log P o/w2.99
Water Solubility
Log S (ESOL)-3.52
Solubility0.20 mg/ml; 6.09e-4 mol/l
Solubility ClassPoorly soluble
Pharmacokinetics
GI AbsorptionHigh
BBB PermeantNo
P-gp SubstrateNo
CYP1A2 InhibitorNo
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Log Kp (skin permeation)-6.49 cm/s
Medicinal Chemistry
Bioavailability Score0.55

The assessment of drug-likeness and potential metabolic fate is crucial for evaluating a compound's suitability as a therapeutic agent.

Drug-Likeness: Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. This is often evaluated using rule-based filters, such as Lipinski's Rule of Five. nih.gov The analysis for this compound shows no violations of Lipinski's, Ghose's, Veber's, Egan's, or Muegge's rules, suggesting a favorable drug-like profile. Furthermore, the analysis did not raise any PAINS (Pan-Assay Interference Compounds) alerts, which are associated with compounds that tend to show activity in multiple assays through non-specific mechanisms. The synthetic accessibility score of 2.83 suggests that the molecule is relatively easy to synthesize.

FilterViolation
LipinskiNo
GhoseNo
VeberNo
EganNo
MueggeNo
Bioavailability Score0.55
Lead-likenessNo (2 violations: MW > 350, XLOGP3 > 3.5)
Synthetic Accessibility2.83

Prediction of Metabolic Pathways: Metabolism is a key process that affects a drug's efficacy and duration of action. In silico predictions can identify which enzymes are likely to metabolize a compound. The SwissADME tool predicts that this compound is a likely inhibitor of the Cytochrome P450 isoenzymes CYP2C19 and CYP2C9. nih.govswissadme.ch This suggests a potential for drug-drug interactions if co-administered with other drugs metabolized by these enzymes.

Based on the chemical structure, several metabolic transformations can be predicted. The most probable metabolic pathways for N-acylated aromatic amines include: frontiersin.orgnih.gov

Aromatic Hydroxylation: The addition of a hydroxyl group to either the bromophenyl ring or the benzoic acid ring, a common reaction catalyzed by CYP450 enzymes.

Amide Hydrolysis: Cleavage of the amide bond to yield 4-aminobenzoic acid and 2-(4-bromophenyl)acetic acid. This reaction can be catalyzed by amidase enzymes.

N-dealkylation: While less common for this specific structure, modifications to the acetamido linkage are possible.

Identifying these potential metabolic soft spots is essential in the drug design process to create analogues with improved metabolic stability. researchgate.net

Investigation of Biological Activity and Mechanistic Insights of 4 2 4 Bromophenyl Acetamido Benzoic Acid

In Vitro Biological Screening Methodologies

In vitro screening is the first step in characterizing the biological profile of a new chemical compound. These preliminary assays are designed to efficiently test a compound against a wide range of biological systems, including cell lines, enzymes, and microbes, to identify potential therapeutic activities.

Cell-based assays are indispensable tools in drug discovery for evaluating the biological activity of a compound within a living cellular context. americanpeptidesociety.org These assays involve treating live cells with the test compound and measuring its effects on various cellular processes. americanpeptidesociety.org This approach provides valuable insights into a compound's potential efficacy and mode of action in a physiologically relevant environment. americanpeptidesociety.org

Commonly, a panel of human cancer cell lines is used for initial cytotoxicity screening. For instance, 4-[2-(4-bromophenyl)acetamido]benzoic acid would be tested against cell lines representing different cancer types, such as breast (e.g., MCF-7), lung (e.g., A549), and central nervous system (e.g., SNB-75) cancers. mdpi.com The primary readout is typically cell viability, which can be measured using assays like the MTS assay, where viable cells metabolize a tetrazolium compound into a colored formazan (B1609692) product. americanpeptidesociety.org The results are often expressed as the concentration of the compound that inhibits cell growth by 50% (IC50).

Beyond general cytotoxicity, more complex assays can provide deeper mechanistic insights. nuvisan.com High-content screening (HCS) and flow cytometry can simultaneously measure multiple parameters, including cell cycle progression, apoptosis induction, and changes in cell morphology. americanpeptidesociety.org For example, cells treated with the compound could be stained with fluorescent dyes to visualize the nuclear integrity and cytoskeletal structure, allowing for the identification of specific phenotypic changes indicative of a particular mechanism of action. americanpeptidesociety.org

Table 1: Illustrative Data from a Cell-Based Cytotoxicity Assay This table presents hypothetical results for this compound to demonstrate the typical data format generated from such an assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast> 100
A549Lung75.4
SNB-75CNS42.1
HCT-116Colon88.2

Enzyme Inhibition Assays and Their Methodological Considerations

Enzymes are critical regulators of biological processes and common targets for therapeutic drugs. Enzyme inhibition assays are designed to determine whether a compound can interfere with the activity of a specific enzyme. These assays are typically performed in a cell-free system using purified enzymes, substrates, and the test compound. The inhibition of enzyme activity by a test substance is often proportional to the amount of the substance in the sample. mdpi.com

The methodological approach involves incubating the enzyme with various concentrations of this compound before adding the enzyme's specific substrate. The rate of product formation is then measured, often through spectrophotometric or fluorometric methods. A reduction in the rate of the reaction compared to an untreated control indicates inhibition. The potency of the inhibitor is quantified by its IC50 value, the concentration required to reduce enzyme activity by 50%. researchgate.net

Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), providing valuable information about how the compound interacts with the enzyme. researchgate.net For example, a study on new synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides identified a mixed-type inhibitor against α-glucosidase and α-amylase through kinetic analysis. researchgate.net

The rise of antimicrobial resistance necessitates the search for new agents to combat pathogenic microorganisms. nih.gov Benzoic acid and its derivatives have historically shown antimicrobial properties. mdpi.commdpi.comnih.gov Therefore, screening this compound for antibacterial and antifungal activity is a logical step.

Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) are typically employed. The most common method is broth microdilution, which is used to determine the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that prevents visible growth of a microorganism after an overnight incubation. nih.gov A panel of clinically relevant bacterial and fungal strains would be tested, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeasts (e.g., Candida albicans). nih.govnih.gov

To determine whether the compound is microbicidal (kills the microbe) or microbiostatic (inhibits its growth), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined. This is achieved by sub-culturing the contents from the wells of the MIC assay that show no growth onto fresh, compound-free agar. The lowest concentration that results in a significant reduction (e.g., >99.9%) in bacterial or fungal colonies is the MBC or MFC. nih.gov A compound is generally considered bactericidal if the MBC is no more than four times the MIC. nih.gov

Table 2: Example Data from an Antimicrobial MIC Screening This table presents hypothetical MIC values for this compound against a panel of microbes to illustrate the typical data format.

MicroorganismStrain TypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria> 128
Pseudomonas aeruginosaGram-negative Bacteria> 128
Candida albicansFungus (Yeast)64
Aspergillus flavusFungus (Mold)128

Molecular Target Identification and Validation

Once a biological activity is confirmed through initial screening, the next crucial phase is to identify the specific molecular target(s) through which the compound exerts its effects. This process is essential for understanding the mechanism of action and for further drug development and optimization.

Matrix metalloproteinases (MMPs) are a family of zinc- and calcium-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govnih.gov Their dysregulation is implicated in numerous diseases, including cancer and vascular disease, making them attractive therapeutic targets. nih.govnih.gov

Given that various synthetic inhibitors have been developed for MMPs, this compound could be evaluated for its ability to inhibit members of this enzyme family, such as MMP-12. The inhibitory activity is typically assessed using a fluorogenic substrate-based assay. In this setup, the purified MMP enzyme cleaves a substrate, separating a fluorophore from a quencher and resulting in a measurable increase in fluorescence. The presence of an effective inhibitor like this compound would prevent this cleavage, leading to a reduced fluorescence signal.

The mechanism of inhibition often involves the chelation of the catalytic Zn2+ ion in the enzyme's active site. nih.gov While specific data for the title compound is not available, related structures containing a 4-bromophenyl moiety linked to a benzenesulfonyl group have been shown to be potent inhibitors of MMP-9, suggesting that this chemical scaffold may have an affinity for the active sites of MMPs. nih.gov

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in transducing extracellular signals into intracellular responses. nih.govnih.gov They are implicated in a vast number of diseases and are the targets of a large percentage of clinically approved drugs. nih.govpurdue.edu

To investigate if this compound modulates GPCR activity, it could be screened against a panel of known GPCRs. The functional assays for GPCRs typically measure the downstream consequences of receptor activation or inhibition, such as changes in the concentration of second messengers like cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) or intracellular calcium mobilization. nih.gov

For example, a cell line engineered to express a specific GPCR of interest would be treated with the compound. If the compound acts as an agonist, it will activate the receptor and trigger a signaling cascade. If it acts as an antagonist, it will block the receptor's activation by its natural ligand. These events can be monitored in real-time using fluorescent or luminescent reporter systems. Identifying a specific interaction with a GPCR would provide a clear molecular target and a pathway for further mechanistic studies. emory.edu

Influence on Protein Function (e.g., STAT protein activity, Protein Tyrosine Phosphatase 1B, HIV-1 Reverse Transcriptase)

Compounds structurally related to this compound have been shown to modulate the function of several critical proteins implicated in disease.

Signal Transducer and Activator of Transcription (STAT) Protein Activity The Signal Transducer and Activator of Transcription (STAT) family, particularly STAT3, is a key focus in cancer therapy due to its role in regulating cell growth, survival, and differentiation. medchemexpress.com Benzoic acid-based inhibitors have demonstrated robust bioactivity against STAT3. nih.govnih.gov For instance, the small molecule inhibitor SH4-54, which features a benzoic acid moiety, effectively blocks the DNA-binding activity of STAT3. nih.govsigmaaldrich.com This inhibition occurs in various cancer cell lines, including human glioma and breast cancer. nih.govnih.gov Studies using nuclear magnetic resonance have shown that such inhibitors interact with both the SH2 and DNA-binding domains of the STAT3 protein, preventing its proper function. nih.gov The inhibitory effect is specific, with little to no impact on the DNA-binding activities of other STAT family members like STAT1 and STAT5. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Protein Tyrosine Phosphatase 1B (PTP1B) is a significant negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. The bromophenyl group present in this compound is a key feature in some PTP1B inhibitors. A series of bromophenol derivatives have been synthesized and evaluated as PTP1B inhibitors, showing a range from weak to good inhibition. nih.gov This suggests that the brominated phenyl ring can contribute significantly to the inhibitory potential against this enzyme.

HIV-1 Reverse Transcriptase (HIV-1 RT) HIV-1 Reverse Transcriptase is a crucial enzyme for the replication of the HIV-1 virus and a primary target for antiretroviral drugs. acs.org While direct studies on this compound are not prominent, related structures have shown inhibitory activity. For example, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), a compound with a similar acetamide (B32628) linker, was identified as an effective inhibitor of the DNA polymerase activity of HIV-1 RT. sigmaaldrich.com It inhibits both RNA-dependent and DNA-dependent polymerase functions, demonstrating the potential for this chemical scaffold to interfere with viral replication. sigmaaldrich.com

Compound Class/ExampleTarget ProteinReported Activity (IC₅₀)
SH4-54 (Benzoic acid-based)STAT34.7 ± 0.5 μM
NAPETA (Acetamide derivative)HIV-1 RT (RNA-dependent)1.2 μM
NAPETA (Acetamide derivative)HIV-1 RT (DNA-dependent)2.1 μM

Elucidation of Mechanisms of Action at the Molecular and Cellular Level

Understanding the precise mechanisms by which a compound exerts its effects is fundamental to drug development. For scaffolds related to this compound, several mechanisms have been elucidated.

The inhibitory actions of these compounds often stem from direct binding to or allosteric modulation of their target proteins.

Direct Binding: Benzoic acid-based STAT3 inhibitors like SH4-54 are understood to directly interact with the SH2 and DNA-binding domains of the STAT3 protein. nih.gov The SH2 domain is critical for the dimerization and activation of STAT proteins, so binding at this site prevents the protein from becoming active.

Interference with Substrate Binding: The related HIV-1 RT inhibitor, NAPETA, was found to interfere with the formation of the RT-DNA complex. sigmaaldrich.com Kinetic analysis revealed a noncompetitive mode of inhibition with respect to the deoxynucleotide triphosphate (dNTP) substrate and a mixed-type inhibition with respect to the RNA-DNA template. sigmaaldrich.com This suggests that the inhibitor reduces the enzyme's affinity for its nucleic acid substrate, thereby blocking polymerization. sigmaaldrich.com

Allosteric Modulation: Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.gov While not definitively shown for this specific compound, non-nucleoside reverse transcriptase inhibitors (NNRTIs) commonly function via an allosteric mechanism, binding to a hydrophobic pocket near the active site of HIV-1 RT to inhibit its function. irejournals.com This remains a plausible mechanism for acetamide-based inhibitors.

By inhibiting key proteins, these compounds can disrupt entire signaling cascades within the cell.

STAT3 Pathway: Inhibition of STAT3 by benzoic acid-based compounds leads to the downregulation of STAT3-dependent gene transcription. This results in decreased expression of critical proteins involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Mcl-1, Cyclin D1, and Survivin. nih.gov The disruption of this pathway ultimately contributes to the antitumor effects observed with these inhibitors. nih.gov

General Signaling: Cellular signal transduction involves a limited number of core pathways, including the Ras-ERK, PI3K-Akt, and JAK-STAT pathways. nih.gov Compounds that target key nodes in these pathways can have profound effects on cell fate. Derivatives of 4-aminobenzoic acid, a core component of the target molecule, are known to interfere with folate metabolism, which is crucial for the synthesis of nucleotides and essential for cell division. mdpi.com

The benzoic acid scaffold is well-known for its antimicrobial properties.

Enzyme Inhibition: Beyond pH disruption, benzoic acid derivatives can act by inhibiting specific enzymes. For example, 4-aminobenzoic acid (PABA) is a precursor in the folate synthesis pathway in many bacteria. mdpi.com Analogs can interfere with dihydropteroate (B1496061) synthase, a key enzyme in this pathway. mdpi.com Furthermore, N-phenylacetamide derivatives have been synthesized and shown to possess antibacterial activity against various strains, including Acinetobacter baumannii and Staphylococcus aureus. irejournals.com Bromophenol derivatives have also demonstrated effectiveness against S. aureus and methicillin-resistant S. aureus (MRSA), with an ability to inhibit biofilm formation, a key virulence factor. researchgate.net

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The aberrant activity of HDACs is linked to cancer, making them an important therapeutic target.

The 4-acetamidobenzoic acid portion of the target compound's structure is a relevant scaffold in the design of HDAC inhibitors. For example, a known strategy for creating potent HDAC inhibitors involves coupling various cap groups to a zinc-binding group via a linker that includes a 4-acetamidobenzoic acid moiety. This structural component is recognized in the development of inhibitors that can re-express aberrantly silenced genes, leading to growth inhibition and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives based on the this compound scaffold, several key structural features have been shown to influence bioactivity.

The Benzoic Acid Moiety: The carboxylic acid group is often crucial for activity. In studies of STAT3 inhibitors, replacing the benzoic acid's aromatic ring with heterocyclic systems like pyridine (B92270) or oxazole (B20620) significantly diminished inhibitory activity. acs.org This indicates that the phenyl ring and the acidic group are both important for binding and function.

Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings play a critical role.

In antimicrobial benzoic acid derivatives, the type, number, and position of substituents on the benzene (B151609) ring directly correlate with the inhibitory effect against bacteria. nih.gov

For anti-invasive activity in some cancer models, hydroxyl groups at the 2- or 4-position of the benzoic acid ring maintained moderate activity. preprints.org

The presence of a bromo group, as seen in the target compound, has been associated with high antimigration effects in certain thiazolidinone derivatives. preprints.org

The Acetamido Linker: The linker connecting the two phenyl rings is also a key site for modification. Variations in the linker can alter the molecule's conformation, flexibility, and ability to interact with the target protein's binding site.

Structural MoietyModificationImpact on Bioactivity (Example Context)
Benzoic Acid RingReplacement with heterocyclic ring (e.g., pyridine)Greatly reduced STAT3 inhibitory activity
Benzoic Acid RingAddition of hydroxyl or methoxyl substituentsModulates antibacterial activity against E. coli
Phenyl RingAddition of a bromo substituentAssociated with high antimigration effect in some anticancer agents
Carboxylic Acid GroupConversion to sodium saltSlightly decreased STAT3 inhibitory activity

Positional and Substituent Effects on Biological Potency

The biological potency of compounds structurally related to this compound is significantly influenced by the nature and position of substituents on its aromatic rings. The presence of a halogen, such as bromine, on the phenyl ring is a critical feature. Studies on analogous series of benzoic acid derivatives have shown that the introduction of a bromine or chlorine atom can lead to improved pharmacokinetic properties. nih.gov For instance, in a series of 2,5-substituted benzoic acid inhibitors of anti-apoptotic proteins, the addition of a bromine at the para-position of a phenyl ring resulted in a two-fold improvement in binding affinity, suggesting that hydrophobicity at this position is beneficial. nih.gov

The position of substituents on the benzoic acid moiety also plays a crucial role. The acidity of substituted benzoic acids, a key factor in their biological interactions, is affected by the electronic properties of the substituents. Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. mdpi.com The effect of a substituent is position-dependent, with the trend for increasing acidity by electron-withdrawing groups being ortho < meta < para. Conversely, electron-releasing groups decrease acidity in the order of ortho > meta > para. mdpi.com

In a broader context of phenylacetamide derivatives, the lipophilicity of substituents can also impact biological activity. For a series of sodium channel blockers, an increase in the lipophilicity of the amine portion of the molecule was correlated with more potent activity. ebi.ac.uk This suggests that for this compound, modifications to either aromatic ring that alter lipophilicity could modulate its biological potency.

The following table summarizes the general effects of substituents on the biological activity of related benzoic acid and phenylacetamide derivatives.

Modification Position Substituent Type Observed Effect on Related Compounds Potential Implication for this compound
Phenyl RingParaHalogen (e.g., Bromine)Improved binding affinity and pharmacokinetic properties. nih.govnih.govThe existing bromine is likely a key contributor to its biological profile.
Benzoic Acid RingOrtho, Meta, ParaElectron-withdrawingIncreased acidity (ortho < meta < para). mdpi.comCould enhance interactions with biological targets where acidity is important.
Benzoic Acid RingOrtho, Meta, ParaElectron-donatingDecreased acidity (ortho > meta > para). mdpi.comMay alter binding modes or cellular uptake.
GeneralAnyLipophilic groupsIncreased potency in some series. ebi.ac.ukModifications increasing lipophilicity could enhance biological activity.

Role of Core Structure Modifications in Modulating Activity

Modifications to the core structure of this compound, including changes to the aromatic rings and the linking acetamido group, can significantly modulate its biological activity.

The replacement of the phenyl rings with other aromatic systems is a common strategy to explore new interactions with biological targets. For example, in a series of Mcl-1/Bfl-1 dual inhibitors with a 2,5-substituted benzoic acid scaffold, replacing a phenyl group with a thiophene (B33073) moiety resulted in similar Mcl-1 binding affinity but a decrease in Bfl-1 binding. nih.gov In another study, substituting a 5-hydroxyisoxazole group with a 5-hydroxypyrazole in a benzoic acid derivative led to a complete loss of inhibitory activity, highlighting the critical role of the specific heterocyclic core. rsu.lv

The amide linkage is another key area for modification. For a series of N-phenylacetamide sodium channel blockers, a secondary amide was found to be preferable for activity. ebi.ac.uk The length of the spacer between the amide and other functional groups can also be critical. In the same study, a three-carbon spacer was determined to be optimal. ebi.ac.uk

The table below illustrates how core structure modifications have affected the activity of related compounds.

Core Structure Modification Example from Related Compounds Impact on Biological Activity Potential Implication for this compound
Aromatic Ring ReplacementPhenyl to ThiopheneAltered target selectivity. nih.govReplacing the bromophenyl or benzoic acid ring could fine-tune target specificity.
Heterocyclic Core Alteration5-hydroxyisoxazole to 5-hydroxypyrazoleComplete loss of activity. rsu.lvThe fundamental scaffold is likely crucial for its biological function.
Amide LinkagePrimary vs. SecondarySecondary amide preferred. ebi.ac.ukThe existing secondary amide is likely optimal for activity.
Spacer LengthVariation in carbon chain lengthA three-carbon spacer was optimal in one study. ebi.ac.ukThe acetamido linker length may be a critical determinant of potency.
Essential Functional GroupsCarboxyl group on a phenyl ringCrucial for salt bridge formation with the target. nih.govThe carboxylic acid is likely a key pharmacophoric feature.

Design Principles for Improved Biological Profiles

Based on the structure-activity relationships observed in analogous compounds, several design principles can be proposed to enhance the biological profile of this compound.

A primary strategy involves the targeted modification of substituents to optimize interactions with a biological target. For instance, introducing bulky, hydrophobic substituents at the para-position of the phenyl ring, such as a naphthalene (B1677914) ring instead of the bromophenyl group, has been shown to increase binding potency to Mcl-1 and Bfl-1. nih.gov This suggests that exploring larger hydrophobic groups at the 4-position of the phenylacetamide moiety could be a fruitful avenue for improving activity.

Another key design principle is the use of bioisosteric replacements to improve properties such as potency, selectivity, and metabolic stability. The substitution of a phenyl ring with a bioisostere like thiophene has been demonstrated to maintain or alter activity and selectivity. nih.gov Similarly, in a series of PI3 kinase inhibitors, replacing a quinazoline (B50416) core with a thieno[3,2-d]pyrimidine (B1254671) led to a significant increase in inhibitory activity. nih.gov

Molecular docking and computational modeling can also guide the design of improved analogs. For N-carboxyphenylpyrrole HIV fusion inhibitors, docking studies suggested that enlarging the molecule to better occupy a deep hydrophobic pocket in the target protein could improve binding affinity and antiviral activity. nih.gov Such in silico approaches could be applied to this compound to predict modifications that would enhance its interaction with a specific biological target.

Finally, maintaining or enhancing favorable pharmacokinetic properties is a crucial design consideration. The introduction of chlorine or bromine into a central benzene ring of diphenylurea VLA-4 antagonists was shown to improve their pharmacokinetic profiles. nih.gov This highlights the importance of the halogen substituent in the lead compound and suggests that further halogenation or the introduction of other groups that modulate physicochemical properties could be beneficial.

The following table outlines key design principles for enhancing the biological profiles of compounds like this compound.

Design Principle Strategy Example from Related Compounds Potential Application
Optimize SubstituentsIntroduce bulky, hydrophobic groups.Replacing a phenyl with a naphthalene ring increased binding potency. nih.govModify the bromophenyl group with larger aromatic systems.
Bioisosteric ReplacementReplace aromatic or heterocyclic cores.Thieno[3,2-d]pyrimidine core showed stronger activity than quinazoline. nih.govSystematically replace the phenyl rings with various heterocycles.
Structure-Based DesignUtilize molecular modeling to guide modifications.Docking suggested enlarging a molecule to better fit a hydrophobic pocket. nih.govUse computational methods to design analogs with improved target binding.
Improve PharmacokineticsIntroduce halogens or other functional groups.Chlorine or bromine improved pharmacokinetic properties. nih.govExplore additional substitutions to enhance metabolic stability and bioavailability.

Potential Applications in Medicinal Chemistry and Drug Discovery Research Platforms for 4 2 4 Bromophenyl Acetamido Benzoic Acid

Role in Hit Identification and Lead Optimization Strategies

In the drug discovery pipeline, a "hit" is a compound that displays a desired biological activity in an initial screen. A molecule like 4-[2-(4-bromophenyl)acetamido]benzoic acid could be identified as such a hit. The subsequent hit-to-lead process involves chemically modifying the hit to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. The scaffold of this compound is well-suited for this optimization process due to its synthetic tractability and the distinct chemical nature of its components.

Derivatization is a cornerstone of lead optimization, involving the systematic modification of a molecule's structure to establish a structure-activity relationship (SAR). The goal is to enhance the compound's affinity for its intended biological target while minimizing off-target effects. The this compound scaffold offers several key sites for such modifications.

The 4-Bromophenyl Ring : The bromine atom is a key feature. It is an electron-withdrawing group that can influence the electronics of the ring and participate in halogen bonding with the target protein. Its position and identity can be varied. Replacing bromine with other halogens (Cl, F) or with small alkyl or alkoxy groups can probe the size and electronic requirements of the corresponding binding pocket.

The Benzoic Acid Moiety : The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form crucial salt bridge interactions with basic residues (like lysine (B10760008) or arginine) in a protein's active site. The position of the carboxylate on the ring (ortho, meta, or para) can be altered to optimize this interaction geometry. Furthermore, the aromatic ring itself can be substituted with other small groups to improve binding affinity or modulate physical properties like solubility.

The Acetamido Linker : The amide bond is a rigid, planar structure that correctly orients the two aromatic rings relative to each other. It also provides a hydrogen bond donor (N-H) and acceptor (C=O) which are critical for target recognition. The length and flexibility of the linker can be modified, for instance, by replacing the acetyl group with longer acyl chains or other chemical linkers, to adjust the distance and orientation between the two key phenyl moieties.

Table 1: Potential Derivatization Strategies for this compound
Modification SitePotential ModificationsObjective of Modification
4-Bromophenyl Ring- Replace Bromine with F, Cl, I
  • Add other substituents (e.g., methyl, methoxy)
  • Shift position of the bromo group
  • - Modulate halogen bonding
  • Probe steric and electronic tolerance of the binding pocket
  • Improve lipophilicity and metabolic stability
  • Benzoic Acid Moiety- Shift carboxylate to ortho or meta position
  • Add substituents to the ring
  • Replace carboxylate with bioisosteres (e.g., tetrazole)
  • - Optimize ionic and hydrogen bonding interactions
  • Enhance binding affinity
  • Improve pharmacokinetic properties (e.g., oral absorption)
  • Acetamido Linker- Vary linker length (e.g., propionamido)
  • Introduce conformational constraints
  • Reverse the amide bond
  • - Adjust the distance and orientation between the two rings
  • Improve selectivity
  • Explore different binding modes
  • The structural motifs within this compound are present in compounds with known biological activities, suggesting that its analogues could be developed for various diseases. Benzoic acid and its derivatives, for example, are known to possess significant anticancer potential. nih.govresearchgate.net Similarly, derivatives of 4-aminobenzoic acid (PABA), a core component of the scaffold, have shown antimicrobial, cytotoxic, antiviral, and antioxidant properties. mdpi.comnih.govnih.gov Bromophenyl-containing compounds have also been investigated as anticancer agents and as inhibitors of microbial DNA gyrase. nih.govresearchgate.net

    By leveraging this information, medicinal chemists can design analogues of this compound for specific therapeutic areas:

    Oncology : Analogues could be designed to inhibit specific kinases or other enzymes involved in cancer cell proliferation by optimizing the interactions of the bromophenyl and benzoate (B1203000) moieties within the enzyme's active site.

    Infectious Diseases : The scaffold could be modified to target bacterial enzymes, such as DNA gyrase, building on the known activity of quinoline (B57606) derivatives containing a bromophenyl group. nih.govacs.org

    Inflammatory Diseases : Given the anti-inflammatory properties of some benzoic acid derivatives, analogues could be developed to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

    Rational Drug Design Approaches Utilizing the this compound Scaffold

    Rational drug design uses knowledge of a biological target's structure and function to design effective drugs. The this compound scaffold is an excellent candidate for such approaches.

    Drug design can proceed via two main pathways, depending on the information available.

    Ligand-Based Drug Design (LBDD) : This approach is used when the 3D structure of the biological target is unknown, but a set of molecules that bind to it (ligands) have been identified. If this compound is a known active molecule, its structure can be used to develop a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) required for biological activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

    Structure-Based Drug Design (SBDD) : When the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR), SBDD can be employed. The this compound molecule can be computationally "docked" into the target's binding site to predict its binding mode and affinity. This allows researchers to visualize how the molecule interacts with specific amino acid residues. For instance, the carboxylate could form a salt bridge with a lysine, the bromophenyl group could fit into a hydrophobic pocket, and the amide linker could form hydrogen bonds with the protein backbone. This detailed understanding guides the rational design of new derivatives with improved complementarity to the binding site, leading to higher potency and selectivity.

    Table 2: Comparison of Rational Drug Design Approaches for the Scaffold
    ApproachRequirementMethodologyApplication to Scaffold
    Ligand-Based Drug Design (LBDD)Known active ligands, but no target structure- Pharmacophore modeling
  • Quantitative Structure-Activity Relationship (QSAR)
  • Use the scaffold's key features (aromatic rings, H-bond donors/acceptors, halogen) to build a model and find other molecules with a similar arrangement.
    Structure-Based Drug Design (SBDD)Known 3D structure of the biological target- Molecular docking
  • In silico screening
  • Dock the molecule into the target's active site to visualize interactions and guide modifications that improve binding affinity and specificity.

    Fragment-Based Drug Discovery (FBDD) is an alternative approach to high-throughput screening for identifying lead compounds. It involves screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly to the target. These fragments are then optimized and grown or linked together to produce a more potent lead.

    While this compound itself is too large to be considered a fragment, its constituent parts are ideal candidates for an FBDD approach. For example, a screen might identify p-bromophenylacetic acid or 4-aminobenzoic acid as fragments that bind to adjacent sites on a target protein. Medicinal chemists could then apply a "fragment linking" strategy, designing a molecule that connects these two fragments, resulting in a scaffold like this compound with significantly higher affinity due to the additive binding energy of the two fragments and a favorable entropic contribution.

    Exploration of Broader Bioactive Compound Libraries and Scaffold Diversity

    The chemical structure of this compound, which features a benzoic acid scaffold, makes it a valuable entity in the context of building and diversifying bioactive compound libraries.

    The Benzoic Acid Scaffold in Medicinal Chemistry: The benzoic acid moiety is a common structural motif found in a wide array of biologically active molecules, including both natural products and synthetic drugs. preprints.org Its presence in a compound library increases the chemical diversity and the potential for identifying hits against various biological targets. Libraries containing benzoic acid derivatives have been successfully used to discover inhibitors for a range of enzymes. researchgate.net

    Scaffold Hopping and Diversity-Oriented Synthesis: The concept of "scaffold hopping" is a powerful strategy in medicinal chemistry to discover novel classes of compounds with similar biological activity to a known active molecule but with a different core structure. nih.govniper.gov.in The structure of this compound can serve as a starting point for scaffold hopping exercises. By retaining the key pharmacophoric features responsible for AKR1C inhibition while modifying the central benzoic acid core, medicinal chemists can generate new chemotypes with potentially improved properties such as potency, selectivity, or pharmacokinetic profiles.

    Future Research Directions and Unexplored Avenues for 4 2 4 Bromophenyl Acetamido Benzoic Acid

    Development of More Efficient and Sustainable Synthetic Methodologies

    The future synthesis of 4-[2-(4-bromophenyl)acetamido]benzoic acid and its analogs will likely prioritize the development of environmentally benign and economically viable methods. Current synthetic approaches for similar compounds often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research could focus on green chemistry principles, such as the use of non-toxic solvents, catalytic reactions to minimize waste, and exploration of flow chemistry for safer and more efficient production. The development of biosynthetic pathways, leveraging enzymatic processes, could also offer a highly specific and sustainable route to this class of compounds, reducing the reliance on petrochemical precursors. ijcce.ac.irmdpi.com

    Integration of Advanced Computational Techniques in Drug Design Workflows

    Computational tools are poised to play a pivotal role in accelerating the discovery and optimization of bioactive molecules based on the this compound scaffold. mdpi.comtaylorandfrancis.commdpi.com Techniques such as molecular docking and virtual screening can be employed to predict the binding affinity of this compound and its derivatives to various biological targets. taylorandfrancis.comnih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can help in understanding how modifications to the chemical structure influence its biological activity, guiding the synthesis of more potent and selective analogs. mdpi.com Advanced simulations can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, crucial for their development as potential therapeutic agents. nih.gov

    Identification of Novel Molecular Targets and Biological Pathways

    A critical avenue for future research will be the elucidation of the biological targets and pathways modulated by this compound. High-throughput screening against a diverse panel of enzymes and receptors could reveal novel and unexpected biological activities. Understanding the mechanism of action at a molecular level is fundamental for its potential therapeutic applications. Research into structurally related compounds suggests that derivatives of benzoic acid can exhibit a range of biological activities, and identifying the specific targets for this particular compound is a key unmet need.

    Exploration of Potential Applications in Other Scientific Domains

    Beyond the realm of pharmacology, the unique structural features of this compound, including its aromatic rings and amide linkage, suggest potential applications in other scientific fields. For instance, the presence of a bromine atom could impart interesting photophysical properties, making it a candidate for investigation in the development of chemosensors or advanced materials. Future research could explore its utility in creating novel polymers or as a component in supramolecular assemblies with specific functional properties. The rigid, well-defined structure could also be advantageous in the design of functional organic materials.

    Synergistic Effects with Existing Bioactive Compounds and Combination Research

    Investigating the potential synergistic effects of this compound with existing drugs or other bioactive compounds is a promising area for future research. nih.govmdpi.comnih.govgenesispub.orgmedrxiv.org Combination therapies are increasingly important in treating complex diseases, and this compound could potentially enhance the efficacy of existing treatments or help overcome drug resistance. medrxiv.org Studies could explore its ability to modulate drug-metabolizing enzymes or efflux pumps, thereby altering the pharmacokinetics of co-administered drugs. Such research could lead to the development of more effective and safer therapeutic regimens. nih.govgenesispub.org

    Q & A

    Q. How can I optimize the synthesis yield of 4-[2-(4-Bromophenyl)acetamido]benzoic acid?

    • Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example:
    • Temperature: Maintain reflux conditions (e.g., 80–100°C) to ensure complete activation of carboxylic acids to acyl chlorides using thionyl chloride .
    • Solvent Choice: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates .
    • Stoichiometry: Ensure a 1:1 molar ratio of 4-bromophenylacetic acid to 4-aminobenzoic acid derivatives to avoid byproducts .
    • Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product .

    Q. What analytical techniques are critical for characterizing this compound?

    • Methodological Answer: Use a combination of:
    • FTIR: Confirm amide (C=O stretch at ~1650–1740 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹) functionalities .
    • NMR (¹H/¹³C): Assign peaks for the bromophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and acetamido linkage (δ ~2.1 ppm for methyl protons) .
    • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error for structural confirmation .

    Q. How do I address solubility challenges during in vitro assays?

    • Methodological Answer:
    • Solvent Screening: Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4) to maintain solubility .
    • Salt Formation: Convert the carboxylic acid group to a sodium salt using NaOH to enhance aqueous solubility .

    Advanced Research Questions

    Q. How can I design transition metal complexes using this compound, and what are their applications?

    • Methodological Answer:
    • Coordination Chemistry: React the compound with metal salts (e.g., Ni²⁺, Co²⁺) in ethanol/water mixtures. The acetamido group acts as a weak ligand, while the carboxylate provides stronger binding .
    • Applications: Study these complexes for catalytic activity (e.g., oxidation reactions) or as MRI contrast agents by leveraging paramagnetic metal centers .

    Q. What strategies resolve contradictory spectral data (e.g., overlapping NMR signals)?

    • Methodological Answer:
    • Advanced NMR Techniques: Use 2D NMR (e.g., COSY, HSQC) to deconvolute overlapping aromatic proton signals .
    • Isotopic Labeling: Synthesize deuterated analogs to simplify ¹H NMR interpretation .

    Q. How can I investigate its mechanism of action in TRPM4 channel inhibition?

    • Methodological Answer:
    • Electrophysiology: Perform patch-clamp assays on TRPM4-expressing HEK293 cells to measure current inhibition (IC₅₀) .
    • Molecular Docking: Use software like AutoDock to model interactions between the compound’s bromophenyl group and TRPM4’s hydrophobic binding pockets .

    Q. What computational methods predict its reactivity in novel synthetic routes?

    • Methodological Answer:
    • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to identify electrophilic/nucleophilic sites for functionalization .
    • Retrosynthetic Analysis: Apply tools like Pistachio or Reaxys to propose feasible pathways (e.g., coupling with sulfonamide derivatives) .

    Q. How do I assess its stability under physiological conditions?

    • Methodological Answer:
    • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
    • LC-MS/MS: Identify degradation products (e.g., hydrolyzed acetamido or decarboxylated derivatives) .

    Q. What techniques identify byproducts in large-scale synthesis?

    • Methodological Answer:
    • HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities .
    • HRMS/MS: Fragment ions to confirm byproduct structures (e.g., unreacted intermediates or dimerization products) .

    Q. How can I profile its pharmacokinetic properties preclinically?

    • Methodological Answer:
    • In Silico ADMET: Predict logP (lipophilicity) and CYP450 interactions using tools like SwissADME .
    • In Vivo Studies: Administer the compound to rodent models and measure plasma half-life via LC-MS .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.